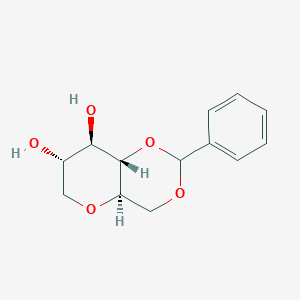

1,5-Anhydro-4,6-O-benzylidene-D-glucitol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

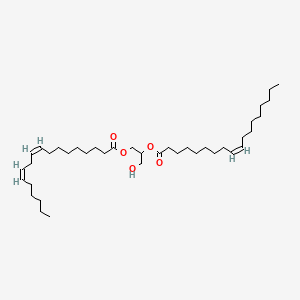

The synthesis of 1,5-Anhydro-4,6-O-benzylidene-D-glucitol involves dehydration reactions, selective protection, benzylation, and deprotection steps. For instance, 1,5-anhydro-2,4-di-O-benzyl-D-glucitol and 2,4-di-O-acetyl-1,5-anhydro-D-glucitol have been outlined with described approaches leading to the synthesis of 1,5-anhydro-2,4-O-benzylidene-D-glucitol, demonstrating alternative formation methods and relevant properties of derivatives (Haslam & Radford, 1966).

Molecular Structure Analysis

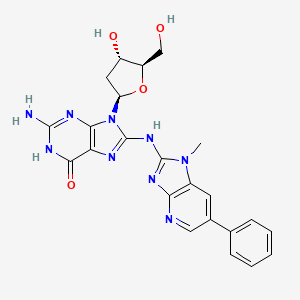

The molecular structure of this compound and its derivatives showcases specific conformational features. For example, the synthesis of 1,5-anhydro-2,4-dideoxy-D-mannitol nucleosides starting from this compound indicates a C1 conformation with an axial base moiety, emphasizing the importance of molecular structure in determining the compound's chemical behavior (Hossain et al., 1999).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including nucleophilic substitutions and epoxide openings, leading to the formation of nucleosides with adenine and uracil base moieties. These reactions are critical for the synthesis of specific nucleoside analogs and demonstrate the compound's chemical versatility (Hossain et al., 1999).

Applications De Recherche Scientifique

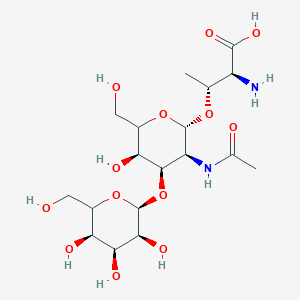

Recherche biomédicale

Le 1,5-Anhydro-4,6-O-benzylidene-D-glucitol est principalement utilisé dans la recherche biomédicale, en particulier dans les études liées au diabète {svg_1}.

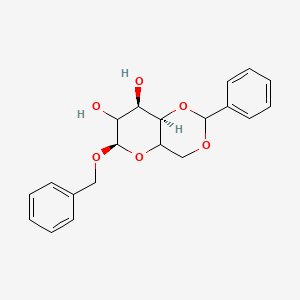

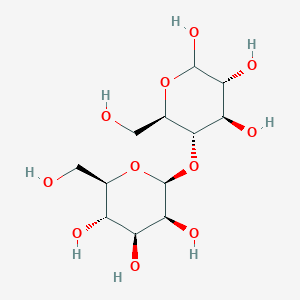

Synthèse d'analogues de C-glycosides

Ce composé sert de précurseur dans la synthèse d'analogues de C-glycosides {svg_2}. Ces analogues sont étudiés comme inhibiteurs de la phosphorylase du glycogène, une enzyme cible du diabète de type 2 {svg_3}.

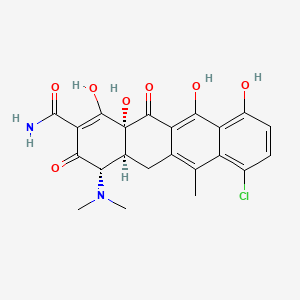

Études de benzoylation

La monobenzoylation du this compound avec du chlorure de benzoyle dans la pyridine a été rapportée {svg_4}. La benzoylation de ce composé s'est produite préférentiellement au niveau du groupe hydroxyle en C-2 {svg_5}.

Réactivité du groupe hydroxyle

Des études ont été menées sur la réactivité des groupes hydroxyles dans le this compound {svg_6}. Le groupe hydroxyle en C-3 s'est avéré être facilement benzoylé {svg_7}.

Réactions d'addition nucléophile

Le composé a été utilisé dans l'étude de la stéréochimie des réactions d'addition nucléophile {svg_8}. Il a été synthétisé à partir du 1,5-anhydro-D-glucitol par cyclisation du nitrométhane {svg_9}.

Réactions avec les nucléophiles

Les réactions du composé avec certains nucléophiles ont été étudiées {svg_10}. La réaction avec le cyanure d'hydrogène a donné principalement l'adduit avec la configuration manno, ainsi que de petites quantités d'une cyano-oléfine {svg_11}.

Mécanisme D'action

Target of Action

The primary target of 1,5-Anhydro-4,6-O-benzylidene-D-glucitol is glycogen phosphorylase , an enzyme that plays a crucial role in glycogenolysis . This compound serves as a precursor in the synthesis of C-glycoside analogs, which are investigated as inhibitors of this enzyme .

Mode of Action

This compound interacts with its target, glycogen phosphorylase, by inhibiting its activity. This inhibition results in the reduction of glycogenolysis, the process of breaking down glycogen into glucose .

Biochemical Pathways

The compound affects the glycogenolysis pathway. By inhibiting glycogen phosphorylase, it reduces the breakdown of glycogen into glucose. This action can help regulate blood glucose levels, particularly in the context of conditions like type 2 diabetes .

Result of Action

The inhibition of glycogen phosphorylase by this compound leads to a decrease in the conversion of glycogen to glucose. This can help regulate blood glucose levels, making it a potential therapeutic agent for conditions like type 2 diabetes .

Propriétés

IUPAC Name |

(4aR,7S,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c14-9-6-16-10-7-17-13(18-12(10)11(9)15)8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10+,11+,12+,13?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNWQNYQBBRLMC-ZLUZDFLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: Why is 1,5-Anhydro-4,6-O-benzylidene-D-glucitol a valuable starting material in nucleoside synthesis?

A1: this compound serves as a versatile chiral precursor for synthesizing modified nucleosides. Its structure allows for selective modifications at different positions, enabling the introduction of various functional groups and nucleobases. This flexibility is crucial for developing novel nucleoside analogues with potentially improved pharmacological properties. [, , , ]

Q2: Can you describe the typical synthetic steps involved in transforming this compound into nucleoside analogues?

A2: The synthesis usually begins with selective protection of the hydroxyl groups in this compound. Researchers commonly protect the 3-OH group with a tert-butyldimethylsilyl (TBDMS) group. Subsequent conversion of the 2'-OH group into a triflate derivative prepares the molecule for nucleobase introduction. Various purine or pyrimidine bases can then be coupled through nucleophilic substitution reactions. [, , ]

Q3: What are the limitations of using this compound in nucleoside synthesis?

A4: While versatile, the synthesis of nucleoside analogues from this compound can involve multi-step procedures with varying yields. The stability and biological activity of the resulting analogues can also be unpredictable and require extensive optimization. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B1140027.png)

![O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate](/img/structure/B1140029.png)

![(4S,7R,8S,9S,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]cyclohexadec-13-ene-1,2,6-trione](/img/structure/B1140032.png)

![(3S,6R,7S,8S,12Z,15S,16E)-1,3,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-7-hydroxy-4,4,6,8,12,16-hexam](/img/structure/B1140035.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid, Methyl Ester](/img/structure/B1140039.png)